molecular formula C5H5N3 B025335 Pyridine, 2-diazenyl- CAS No. 104958-74-9

Pyridine, 2-diazenyl-

Cat. No.: B025335
CAS No.: 104958-74-9
M. Wt: 107.11 g/mol
InChI Key: CCTAFPNIKKIEAW-UHFFFAOYSA-N
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Description

Pyridine, 2-diazenyl-, commonly known as diazopyridine, is a chemical compound that has been widely used in scientific research applications due to its unique properties. The compound is a yellowish-orange solid that is soluble in water and organic solvents. Diazopyridine has been used in various fields such as organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

Diazopyridine has been used in various scientific research applications due to its unique properties. The compound is a potent electrophilic reagent that can react with a wide range of nucleophiles, including amines, alcohols, and thiols. Diazopyridine has been used in organic synthesis as a versatile building block for the synthesis of various functionalized pyridine derivatives. The compound has also been used in material science as a photoactive component in the fabrication of photochromic materials and as a precursor for the synthesis of metal nanoparticles. In medicinal chemistry, diazopyridine has been used as a tool for the design and synthesis of enzyme inhibitors and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of diazopyridine is based on its ability to undergo a diazo coupling reaction with various nucleophiles. The reaction involves the formation of a diazonium ion intermediate, which then undergoes a nucleophilic attack by the target molecule. The resulting product is a functionalized pyridine derivative that can exhibit a wide range of biological activities. The mechanism of action of diazopyridine is highly dependent on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects:
Diazopyridine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. Diazopyridine has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been reported to have antimicrobial activity against various bacterial and fungal strains. Diazopyridine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Diazopyridine has several advantages for lab experiments, including its high reactivity and versatility as a building block for the synthesis of various functionalized pyridine derivatives. The compound is also relatively easy to synthesize and purify, making it an attractive target for synthetic chemists. However, diazopyridine has several limitations, including its potential toxicity and instability under certain reaction conditions. The compound is also highly sensitive to light and moisture, which can affect its reactivity and stability.

Future Directions

There are several future directions for the research and development of diazopyridine. One potential area of research is the synthesis of novel functionalized pyridine derivatives using diazopyridine as a building block. Another area of research is the development of new applications for diazopyridine in material science and medicinal chemistry. The compound has also shown promise as a potential photochromic material and as a tool for the design and synthesis of enzyme inhibitors. Further research is needed to fully understand the potential of diazopyridine in these areas.

Synthesis Methods

The synthesis of diazopyridine is a two-step process that involves the reaction of pyridine with nitrous acid. The first step involves the formation of pyridine N-oxide, which is then treated with sodium nitrite to form diazopyridine. The reaction mechanism involves the formation of a diazonium ion intermediate, which then undergoes a rearrangement to form diazopyridine. The reaction is generally carried out in an acidic medium, and the yield of the product depends on the reaction conditions and the purity of the starting materials.

Properties

104958-74-9

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

pyridin-2-yldiazene

InChI

InChI=1S/C5H5N3/c6-8-5-3-1-2-4-7-5/h1-4,6H

InChI Key

CCTAFPNIKKIEAW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N=N

Canonical SMILES

C1=CC=NC(=C1)N=N

synonyms

Pyridine, 2-diazenyl- (9CI)

Origin of Product

United States

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